Heptafluorobutyric anhydride

Forensic Toxicology GC-MS Derivatization Sympathomimetic Amines

Co-elution of structurally similar sympathomimetic amines undermines GC-MS identification in forensic toxicology. Heptafluorobutyric anhydride (HFBA) resolves this by providing significantly longer retention times than PFPA or TFAA, enabling unambiguous peak separation. - Delivers characteristic +50 amu (CF₂) mass increment per fluorinated carbon for definitive MS fingerprinting. - Validated for amphetamines, cathinones, and peptide ion-pairing; preferred when chromatographic resolution is the critical requirement. - Supplied at ≥98% purity; moisture-sensitive, shipped under inert gas. Bulk quantities and custom packaging available.

Molecular Formula C8F14O3
Molecular Weight 410.06 g/mol
CAS No. 336-59-4
Cat. No. B146993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptafluorobutyric anhydride
CAS336-59-4
SynonymsPerfluorobutyric anhydride
Molecular FormulaC8F14O3
Molecular Weight410.06 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C8F14O3/c9-3(10,5(13,14)7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)8(20,21)22
InChIKeyUFFSXJKVKBQEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptafluorobutyric Anhydride Physicochemical Properties


Heptafluorobutyric anhydride (HFBA, CAS 336-59-4), also referred to as perfluorobutyric anhydride, is a perfluorinated acyclic carboxylic anhydride utilized extensively as a derivatization reagent in analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analyses [1]. It is a colorless liquid with a molecular formula of C₈F₁₄O₃ and a molecular weight of 410.06 g/mol . Key physical properties include a density of 1.674 g/mL at 20 °C, a boiling point of 108-110 °C, a melting point of −43 °C, and a refractive index (n20/D) of 1.287 . Commercially available high-purity grades (e.g., LiChropur™) are supplied at ≥99.0% (GC) .

Why Generic Substitution of HFBA Fails


While other perfluorinated anhydrides like pentafluoropropionic anhydride (PFPA) and trifluoroacetic anhydride (TFAA) share the same basic acylation chemistry, their substitution can drastically alter analytical outcomes. Direct comparisons demonstrate that HFBA consistently produces derivatives with longer gas chromatography retention times, which can be crucial for resolving structurally similar analytes that co-elute with PFPA or TFAA derivatives [1]. Furthermore, the larger perfluoroacyl group introduced by HFBA imparts a different fragmentation pattern in mass spectrometry, with a characteristic mass increment of 50 ainu (CF₂) per additional fluorinated carbon, which is essential for unambiguous identification in complex matrices [1]. Despite the similar reactivity class, a comparative study on wheat trichothecenes found that while HFBA and PFPA provided similar analytical recoveries, PFPA offered superior stability against moisture and lower cost [2]. Therefore, a method validated with HFBA cannot simply be transposed to PFPA or TFAA without a full re-validation of chromatographic separation, detection sensitivity, and specificity.

HFBA Quantitative Differentiation Evidence


Chromatographic Resolution of Sympathomimetic Amines

In a direct head-to-head comparison of three perfluoroanhydrides for the analysis of 23 sympathomimetic amines in urine, HFBA derivatives exhibited longer retention times and superior separation compared to those formed with PFPA or TFAA [1]. While TFAA and PFPA produced derivatives with essentially identical retention times, HFBA allowed for the resolution of individual compounds that would otherwise co-elute [1]. The study also noted that the base fragmentation ion mass increased by 50 ainu (CF₂) with each additional fluorinated carbon in the reagent chain, providing a distinct and predictable mass spectral signature [1]. This enhanced resolution was a primary factor in the selection of HFBA as the reagent of choice for this emergency toxicology application [1].

Forensic Toxicology GC-MS Derivatization Sympathomimetic Amines

Trichothecene Recovery and Moisture Stability

In a study comparing HFBA and PFPA for the derivatization of type B trichothecenes in wheat prior to GC-ECD analysis, the two reagents yielded similar analyte recoveries [1]. However, a key practical differentiator was noted: pentafluoropropionic anhydride (PFPA) was found to be more stable against moisture and less expensive than HFBA, while providing equivalent analytical performance [1]. This indicates that for this specific application, PFPA may be a more cost-effective and robust choice, unless the longer retention characteristics of HFBA derivatives are specifically required for separation from matrix interferences.

Food Safety Mycotoxin Analysis GC-ECD

Amphetamine Derivatization in Oral Fluid

A comprehensive comparison of HFBA, PFPA, and TFAA for the derivatization of 10 amphetamine and cathinone drugs in oral fluid concluded that PFPA provided the highest sensitivity, making it the optimal choice for that specific method [1]. The study established limits of quantification (LOQ) ranging from 2.5 to 10 ng/mL and linear calibration graphs from 5 or 10 to 1000 ng/mL for all analytes, with PFPA offering the best overall performance [1]. While HFBA was a suitable reagent, its sensitivity was surpassed by PFPA in this head-to-head evaluation.

Forensic Toxicology Oral Fluid Analysis Amphetamine-Type Stimulants

Peptide Retention in Reversed-Phase HPLC

When used as an ion-pairing reagent in reversed-phase liquid chromatography (RPLC) of peptides, the hydrophobicity of the perfluorinated anion directly influences peptide retention. Studies show a clear trend in retention time increase correlating with the chain length of the perfluorocarboxylic acid: phosphate < TFA⁻ < PFPA⁻ < HFBA⁻ [1]. This means HFBA, as the most hydrophobic of the commonly used perfluorinated ion-pairing reagents, provides the greatest increase in peptide retention, particularly for peptides with multiple basic groups [1].

Proteomics Peptide Analysis Reversed-Phase HPLC

Electrophoric Detection of Aminoarenes

In a study focused on optimizing electrophoric derivatives for the sensitive detection of 1-aminopyrene and 2-aminofluorene by gas chromatography with electron-capture negative-ion mass spectrometry (GC-ECNI-MS), several perfluorinated reagents were evaluated . The study identified pentafluorobenzylidene derivatives as the optimal first choice for sensitivity. Among the perfluoroacyl derivatives, the N-pentafluorobenzyl-N-heptafluorobutyryl derivative, formed using HFBA, emerged as the second-best option .

Environmental Analysis GC-ECNI-MS Aminoarenes

PFPA Cost Advantage Over HFBA

Economic considerations are a key factor in reagent selection for routine analytical workflows. A comparative study noted that pentafluoropropionic anhydride (PFPA) is less expensive than heptafluorobutyric anhydride (HFBA), while offering similar analytical recoveries for the determination of type B trichothecenes in wheat [1]. As of 2025, the average global market price for HFBA is approximately US$ 126/kg [2], reflecting its specialty nature. This price differential, combined with PFPA's superior moisture stability [1], provides a strong economic argument for using PFPA over HFBA in applications where their analytical performance is demonstrably equivalent.

Reagent Procurement Cost Analysis GC-MS Derivatization

Heptafluorobutyric Anhydride Application Scenarios


Emergency Toxicology: Resolving Co-Eluting Amines

Based on direct comparative evidence, HFBA is the derivatization reagent of choice for GC-MS analysis of complex mixtures of sympathomimetic amines (e.g., amphetamines, cathinones) in urine, particularly when co-elution of structurally similar analytes is a known problem [1]. While PFPA may offer higher absolute sensitivity for some compounds [2], HFBA's longer retention times and improved chromatographic resolution are critical for achieving unambiguous identification and preventing false negatives in emergency toxicology settings [1]. Laboratories should select HFBA when the primary analytical challenge is separation rather than achieving the lowest possible limit of detection.

Proteomics: Basic Peptide Retention in RPLC

In reversed-phase liquid chromatography (RPLC) of peptides, HFBA serves as a highly effective anionic ion-pairing reagent. Its high hydrophobicity, relative to TFA and PFPA, produces the greatest increase in retention time for peptides, especially those with multiple basic residues [1]. This property makes HFBA the preferred choice for analyzing peptide mixtures where basic peptides would otherwise elute in the void volume or co-elute with other non-retained components. It allows for fine-tuning of peptide separation and improved resolution in complex proteomic digests [1].

High-Sensitivity GC-ECNI-MS for Aminoarenes

For the analysis of environmental pollutants like 1-aminopyrene and 2-aminofluorene by gas chromatography with electron-capture negative-ion mass spectrometry (GC-ECNI-MS), HFBA derivatives are a validated, high-performance option. While pentafluorobenzylidene derivatives may provide slightly better sensitivity [1], HFBA-derived N-pentafluorobenzyl-N-heptafluorobutyryl products are an excellent second choice, offering a robust alternative when the first-choice chemistry is incompatible with other method requirements [1]. This scenario highlights HFBA's role in a tiered approach to electrophoric derivatization.

Mycotoxin Analysis: Substituting HFBA with PFPA

For the routine determination of type B trichothecenes in wheat by GC-ECD, direct comparative evidence indicates that PFPA should be prioritized over HFBA for most procurement decisions [1]. The study demonstrated that both reagents provide comparable analyte recoveries, but PFPA is less expensive and significantly more stable against moisture [1]. Therefore, unless a specific matrix interference requires the unique chromatographic selectivity of an HFBA derivative, selecting PFPA offers a more robust and cost-effective analytical workflow for this application [1].

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